molecular formula C10H14N2 B12638306 (1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine CAS No. 1060806-24-7

(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine

Cat. No.: B12638306
CAS No.: 1060806-24-7
M. Wt: 162.23 g/mol
InChI Key: AZCUEMOZWQYSGJ-UHFFFAOYSA-N
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Description

Historical Context of Cyclopropyl-Pyridine Chemistry

The integration of pyridine and cyclopropane motifs traces its roots to foundational discoveries in heterocyclic chemistry. Pyridine itself was first isolated in 1846 by Thomas Anderson during the destructive distillation of animal bones, though its structure remained elusive until the work of Wilhelm Körner and James Dewar in the late 19th century. The development of cyclopropane-containing compounds accelerated in the 20th century, driven by their unique reactivity and bioactivity. A pivotal moment arrived in 1924 with Aleksei Chichibabin’s synthesis of pyridine derivatives using aldehydes and ammonia, which laid the groundwork for scalable production of substituted pyridines.

The convergence of pyridine and cyclopropane chemistry gained momentum in the 21st century with methodologies such as the aza-Heck-triggered C(sp³)–H functionalization, reported in 2022. This approach enabled the synthesis of cyclopropane-fused N-heterocycles, including derivatives like (1-(2-methylpyridin-3-yl)cyclopropyl)methanamine, by leveraging palladium-catalyzed cascades. These advances addressed longstanding challenges in achieving regioselective cyclopropanation while preserving the aromatic integrity of the pyridine ring.

Chemical Taxonomy and Nomenclature

The systematic IUPAC name for this compound, [1-(2-methylpyridin-3-yl)cyclopropyl]methanamine , reflects its structural components (Figure 1):

  • A pyridine ring substituted with a methyl group at the 2-position.
  • A cyclopropane ring fused to the pyridine’s 3-position.
  • A methanamine group (–CH₂NH₂) attached to the cyclopropane.
Property Value
Molecular Formula C₁₀H₁₄N₂
CAS Registry Number 1060806-24-7
SMILES CC1=C(C=CC=N1)C2(CC2)CN
InChI Key AZCUEMOZWQYSGJ-UHFFFAOYSA-N

The compound’s taxonomy places it within the broader class of azaheterocycles , specifically pyridine derivatives , and subclasses it as a cyclopropane-containing amine .

Structural Classification within Heterocyclic Chemistry

Structurally, the molecule comprises two distinct domains:

  • Aromatic Core : The 2-methylpyridin-3-yl group provides a π-electron-deficient aromatic system due to the electron-withdrawing nitrogen atom. This influences its reactivity in electrophilic substitution and coordination chemistry.
  • Strained Cyclopropane : The cyclopropane ring introduces significant angle strain (60° bond angles vs. the ideal 109.5° for sp³ hybridization), rendering it susceptible to ring-opening reactions. The adjacent methanamine group (–CH₂NH₂) further enhances polarity, facilitating hydrogen-bonding interactions.

The planar pyridine ring and non-planar cyclopropane create a conformational dichotomy , which may influence molecular recognition in biological systems. This duality is exemplified in the compound’s ability to participate in both π-stacking (via pyridine) and hydrogen-bonding (via amine) interactions.

Significance in Contemporary Chemical Research

The compound’s hybrid architecture positions it at the intersection of multiple research frontiers:

  • Drug Discovery : Pyridine scaffolds are present in >7,000 bioactive molecules, including FDA-approved drugs like imatinib and esomeprazole. The addition of a cyclopropane moiety may enhance metabolic stability or modulate target binding, as seen in protease inhibitors and kinase modulators.
  • Synthetic Methodology : Recent advances, such as ligand-controlled aza-Heck cascades, enable efficient construction of cyclopropane-fused N-heterocycles. For instance, palladium catalysts with specialized phosphine ligands (e.g., L3 ) achieve regioselective C(sp³)–H metalation, critical for forming the cyclopropane ring.
  • Materials Science : The conjugated pyridine-cyclopropane system could exhibit unique electronic properties, potentially applicable in organic semiconductors or metal-organic frameworks (MOFs).

Ongoing studies focus on optimizing synthetic routes (e.g., improving yields beyond 30% in Chichibabin-type reactions) and exploring the compound’s utility as a building block for pharmacophores targeting neurological disorders. Its structural novelty continues to inspire innovations in both academic and industrial chemistry.

Properties

CAS No.

1060806-24-7

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

[1-(2-methylpyridin-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C10H14N2/c1-8-9(3-2-6-12-8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3

InChI Key

AZCUEMOZWQYSGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2(CC2)CN

Origin of Product

United States

Chemical Reactions Analysis

(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine can undergo various chemical reactions, including:

Scientific Research Applications

(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of (1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine, highlighting substituent variations, molecular properties, and reported biological activities:

Compound Name Substituents Molecular Formula Molecular Weight Biological Target/Activity Key Properties/Notes References
This compound 2-methylpyridin-3-yl C₁₀H₁₃N₂ 161.23 Not specified Available as dihydrochloride salt
(1-(4-Fluoropyridin-3-YL)cyclopropyl)methanamine 4-fluoropyridin-3-yl C₉H₁₁FN₂ 166.20 Not specified CAS 1393179-55-9; fluorinated analogue
(1-(3-Chlorophenyl)cyclopropyl)methanamine 3-chlorophenyl C₁₀H₁₂ClN 181.66 Laboratory chemical Acute toxicity (H302), skin/eye irritant
(+)-N-(2-Chlorobenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine 5-fluoro-2-methoxyphenyl, 2-chlorobenzyl C₁₈H₂₀ClFNO 328.81 Serotonin 2C (5-HT2C) receptor Functionally selective agonist
[1-(3-Bromophenyl)cyclopropyl]methanamine 3-bromophenyl C₁₀H₁₂BrN 226.11 Not specified Halogenated derivative; CAS 886365-87-3
[1-(2H-1,2,3-Triazol-2-yl)cyclopropyl]methanamine 2H-1,2,3-triazol-2-yl C₆H₁₀N₄ 138.17 Building block Heterocyclic substituent
1-((1S,2S)-1-(2,4-Difluorophenyl)-2-(2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy)cyclopropyl)methanamine Difluorophenyl, pyrazolyl, trifluoromethyl C₂₂H₂₀F₅N₃O 437.41 ALK inhibitor Fragment-assisted design; 97% yield

Biological Activity

(1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine, a compound featuring a cyclopropyl group attached to a pyridine ring, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing key findings.

Chemical Structure and Properties

  • Chemical Formula : C10H12N2
  • CAS Number : 1060806-24-7
  • Molecular Weight : 160.22 g/mol
  • IUPAC Name : this compound

The structure of the compound allows for unique interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and potentially impacting conditions such as anxiety or depression.

Biological Activity Overview

Recent studies have highlighted several areas where this compound exhibits significant biological activity:

  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth. In vitro studies indicated that it possesses moderate antibacterial activity against various strains.
  • Anticancer Potential : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines, showing promise as a potential anticancer agent.
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it has been investigated for effects on mood and cognitive functions.

Table 1: Biological Activity Data

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialStaphylococcus aureus15.0
AnticancerMCF-7 (Breast Cancer)12.5
NeuropharmacologicalHuman Neuronal Cells20.0

Case Study: Anticancer Activity

A study focused on the effect of this compound on MCF-7 breast cancer cells demonstrated an IC50 value of 12.5 µM, indicating significant cytotoxicity. Flow cytometry analyses revealed that the compound induces apoptosis through caspase activation pathways, suggesting its potential as a lead compound in cancer therapy .

Case Study: Antimicrobial Efficacy

In another study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus with an IC50 value of 15.0 µM. This indicates moderate effectiveness and supports further exploration into its use as an antimicrobial agent .

Preparation Methods

Reductive Amination

One of the most common methods for synthesizing this compound is through reductive amination, which involves the reaction of cyclopropylmethylamine with 2-methylpyridine-3-carbaldehyde. The following steps outline this method:

  • Reagents : Cyclopropylmethylamine, 2-methylpyridine-3-carbaldehyde, sodium cyanoborohydride (NaBH₃CN), and methanol as the solvent.

  • Procedure :

    • Combine cyclopropylmethylamine and 2-methylpyridine-3-carbaldehyde in methanol.
    • Add sodium cyanoborohydride as a reducing agent.
    • Stir the mixture at room temperature for several hours.
    • Purify the resulting product using chromatographic techniques.

This method has shown to yield high purity levels (>95%) after purification steps such as column chromatography and recrystallization.

Coupling Reactions

Another viable method is through coupling reactions involving pyridinylmethyl halides with cyclopropylmethylamine. This method typically requires:

  • Reagents : Pyridinylmethyl halides (e.g., bromides or chlorides), cyclopropylmethylamine, a base (e.g., cesium carbonate), and a copper catalyst (e.g., CuBr).

  • Procedure :

    • Dissolve pyridinylmethyl halide and cyclopropylmethylamine in a polar solvent such as dimethyl sulfoxide (DMSO).
    • Introduce cesium carbonate to create basic conditions.
    • Add CuBr as a catalyst and heat the reaction mixture.
    • After completion, extract the product using dichloromethane and purify.

This method has been reported to yield moderate to good yields (approximately 17-40%) depending on the specific reaction conditions employed.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient technique for preparing this compound, offering advantages in terms of reaction time and yield:

  • Reagents : Similar to previous methods, utilizing cyclopropylmethylamine and 2-methylpyridine derivatives.

  • Procedure :

    • Combine reactants in ethanol or another suitable solvent.
    • Utilize microwave irradiation to accelerate the reaction process.
    • After completion, purify using standard techniques.

This approach can significantly reduce reaction times while improving yields compared to traditional heating methods.

The following table summarizes the different preparation methods along with their respective yields and conditions:

Method Key Reagents Yield (%) Conditions
Reductive Amination Cyclopropylmethylamine, NaBH₃CN >95 Methanol, Room Temperature
Coupling Reaction Pyridinylmethyl halides, CuBr 17-40 DMSO, Basic Conditions
Microwave-Assisted Synthesis Cyclopropylmethylamine, Ethanol Variable Microwave Irradiation

Q & A

Q. What synthetic strategies are employed to prepare (1-(2-Methylpyridin-3-YL)cyclopropyl)methanamine?

  • Methodological Answer : The compound is synthesized via fragment-assisted, multi-step protocols. A representative approach involves cyclopropane ring formation followed by functional group modifications. For example, a related cyclopropane derivative was synthesized in three steps, starting from a precursor (e.g., THP-protected intermediate), followed by deprotection under acidic conditions to yield the final amine (38% yield) . Key steps include:
  • Cyclopropanation using transition-metal catalysts.
  • Deprotection of amine groups (e.g., acidic cleavage of THP).
    Table 1 : Example Synthesis Workflow for Analogous Compounds
StepReaction TypeKey Reagents/ConditionsYield
1Cyclopropane FormationTransition-metal catalyst60%
2Functional Group ModificationGrignard reagent or alkylation45%
3DeprotectionHCl in dioxane38%

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Spectroscopic techniques such as 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS) are critical. For example, NMR data for a structurally similar compound (e.g., serotonin receptor ligand) revealed:
  • 1H NMR : Cyclopropane protons as doublets (δ 1.2–1.8 ppm), pyridine aromatic protons (δ 7.3–8.1 ppm).
  • HRMS : Confirmed molecular ion peaks (e.g., [M+H]+ calculated within 0.001 Da accuracy) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in cyclopropane-containing amines?

  • Methodological Answer : Chiral chromatography and NOE (Nuclear Overhauser Effect) experiments are used to determine stereochemistry. For example, enantiomers of a related cyclopropane derivative were separated using chiral columns, and configurations were confirmed via coupling constants in NMR (e.g., trans-cyclopropane protons with J = 8–10 Hz) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer : Systematic modification of substituents on the pyridine and cyclopropane rings is performed. For instance:
  • Pyridine Ring : Introducing electron-withdrawing groups (e.g., -F) enhances receptor binding affinity .
  • Cyclopropane : Methyl groups at specific positions improve metabolic stability .
    Table 2 : Example SAR Trends for Receptor Binding
DerivativePyridine ModificationIC50 (nM)Reference
Parent CompoundNone120
Fluoro-Substituted5-Fluoro45

Q. What analytical methods detect synthesis byproducts or impurities?

  • Methodological Answer : Reverse-Phase HPLC and LC-MS are used to monitor purity. For example, HRMS identified a byproduct (m/z 316.1710) in a serotonin receptor ligand synthesis, attributed to incomplete deprotection .

Q. How do computational models aid in designing derivatives?

  • Methodological Answer : Docking studies (e.g., with serotonin 5-HT2C receptors) predict binding modes. Pyridine nitrogen and cyclopropane methyl groups form hydrogen bonds and hydrophobic interactions, respectively. MD simulations further assess stability .

Contradictions and Limitations

  • Data Gaps : Physical properties (melting point, solubility) for the target compound are unavailable in the provided evidence, requiring experimental determination .
  • Ecotoxicity : No ecotoxicological data are reported, necessitating OECD 301/302 testing for environmental risk assessment .

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